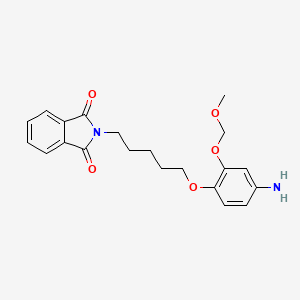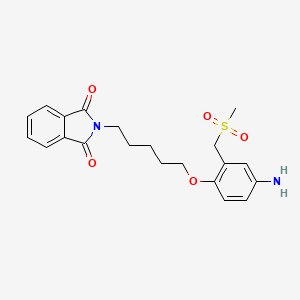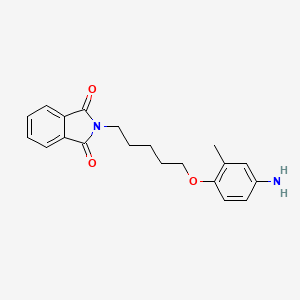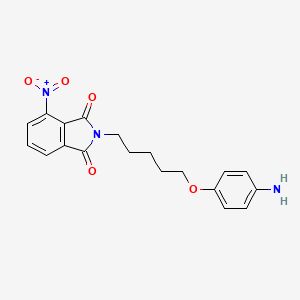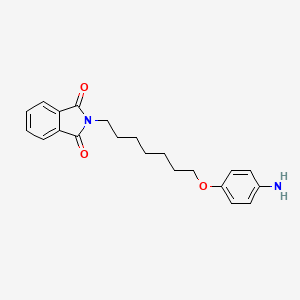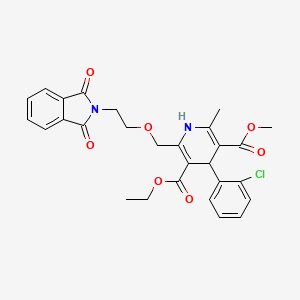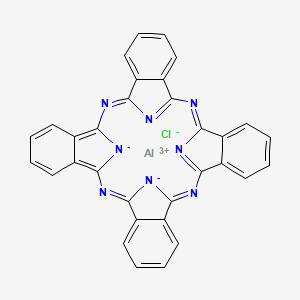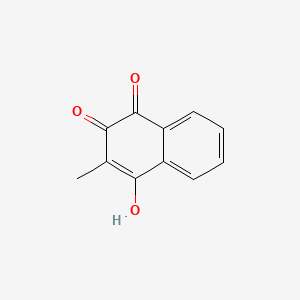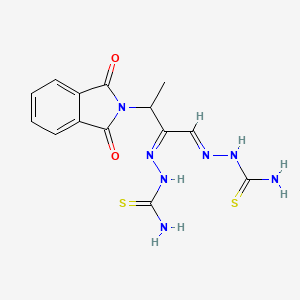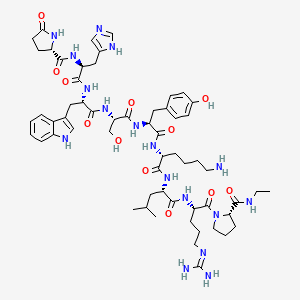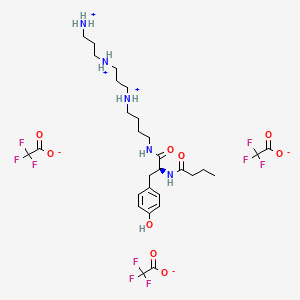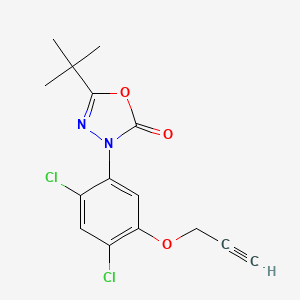
Oxadiargyl
Descripción general
Descripción
Oxadiargyl is a compound with the molecular formula C15H14Cl2N2O3 . It is mainly used as a selective contact herbicide for soil treatment in rice transplanting fields .
Molecular Structure Analysis
Oxadiargyl has a complex molecular structure. Its IUPAC name is 5-tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-oxadiazol-2-one . The compound’s molecular weight is 341.2 g/mol . The crystal structure of Oxadiargyl has been studied and reported in the literature .
Chemical Reactions Analysis
Oxadiargyl is known to degrade rapidly in paddy soil with half-lives (t1/2) of 4.5–7.6 days . This indicates that it undergoes chemical reactions in the environment, leading to its breakdown. The specific chemical reactions that Oxadiargyl undergoes are not detailed in the search results, but they likely involve interactions with soil components and environmental factors.
Physical And Chemical Properties Analysis
Oxadiargyl is a member of the 1,3,4-oxadiazol-2(3H)-one family . Compounds in this family are generally recognized for their stability, forming aromatic compounds. They are generally colorless, crystalline substances with a low melting point and are almost non-polar .
Aplicaciones Científicas De Investigación
Application in Paddy Fields
Specific Scientific Field
Agricultural Sciences, specifically in the field of Weed Control and Herbicide Residue Analysis .
Summary of the Application
Oxadiargyl is a herbicide that binds to the protoporphyrinogen oxidase IX to exhibit herbicidal activity. It is mainly used in the prevention of certain perennial broadleaved and grass weeds during the preemergence of rice in paddy fields .
Methods of Application or Experimental Procedures
A modified quick, easy, cheap, effective, rugged, and safe (QuEChERS) sample preparation method coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) was established in paddy water, paddy soil, rice straw, paddy hull, and brown rice .
Results or Outcomes
The average recoveries of Oxadiargyl ranged from 76.0 to 98.8%, with relative standard deviations of 3.5–14.0%. The dissipation curves for paddy soil fit to a first-order kinetic equation, revealing that Oxadiargyl degraded rapidly in paddy soil with half-lives (t1/2) of 4.5–7.6 days .
Application in Pulses and Oilseeds
Specific Scientific Field
Agricultural Sciences, specifically in the field of Crop Protection and Herbicide Residue Analysis .
Summary of the Application
Oxadiargyl is used as a herbicide in the cultivation of pulses and oilseeds. The metabolism of Oxadiargyl was investigated in these crops following different kinds of applications .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures in pulses and oilseeds are not detailed in the sources. However, it is mentioned that data are sufficient to define the relevant residue for enforcement and risk assessment in pulses and oilseeds as Oxadiargyl .
Results or Outcomes
The specific results or outcomes of Oxadiargyl application in pulses and oilseeds are not detailed in the sources. However, it is mentioned that no validated analytical method for enforcement of this residue definition is available .
Application in Rotational Crops
Specific Scientific Field
Agricultural Sciences, specifically in the field of Crop Rotation and Herbicide Residue Analysis .
Summary of the Application
Oxadiargyl is used as a herbicide in the cultivation of rotational crops. The metabolism of Oxadiargyl was investigated in these crops following different kinds of applications .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures in rotational crops are not detailed in the sources. However, it is mentioned that data are sufficient to define the relevant residue for enforcement and risk assessment in rotational crops as Oxadiargyl .
Results or Outcomes
The specific results or outcomes of Oxadiargyl application in rotational crops are not detailed in the sources. However, it is mentioned that no validated analytical method for enforcement of this residue definition is available .
Application in Livestock
Specific Scientific Field
Agricultural Sciences, specifically in the field of Livestock Feed and Herbicide Residue Analysis .
Summary of the Application
Oxadiargyl is used as a herbicide in the cultivation of crops that are used as livestock feed. The metabolism of Oxadiargyl was investigated in these crops following different kinds of applications .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures in livestock feed crops are not detailed in the sources. However, it is mentioned that data are sufficient to define the relevant residue for enforcement and risk assessment in livestock feed crops as Oxadiargyl .
Results or Outcomes
The specific results or outcomes of Oxadiargyl application in livestock feed crops are not detailed in the sources. However, it is mentioned that no validated analytical method for enforcement of this residue definition is available .
Application in Processed Commodities
Specific Scientific Field
Agricultural Sciences, specifically in the field of Food Safety and Herbicide Residue Analysis .
Summary of the Application
Oxadiargyl is used as a herbicide in the cultivation of crops that are processed into various commodities. The metabolism of Oxadiargyl was investigated in these crops following different kinds of applications .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures in processed commodities are not detailed in the sources. However, it is mentioned that data are sufficient to define the relevant residue for enforcement and risk assessment in processed commodities as Oxadiargyl .
Results or Outcomes
The specific results or outcomes of Oxadiargyl application in processed commodities are not detailed in the sources. However, it is mentioned that no validated analytical method for enforcement of this residue definition is available .
Application in Food of Animal Origin
Summary of the Application
Oxadiargyl is used as a herbicide in the cultivation of crops that are used as animal feed. The metabolism of Oxadiargyl was investigated in these crops following different kinds of applications .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures in food of animal origin are not detailed in the sources. However, it is mentioned that data are sufficient to define the relevant residue for enforcement and risk assessment in food of animal origin as Oxadiargyl .
Results or Outcomes
The specific results or outcomes of Oxadiargyl application in food of animal origin are not detailed in the sources. However, it is mentioned that no validated analytical method for enforcement of this residue definition is available .
Direcciones Futuras
The European Food Safety Authority (EFSA) has reviewed the Maximum Residue Levels (MRLs) currently established at the European level for the pesticide active substance Oxadiargyl . This suggests that regulatory bodies are actively monitoring the use of Oxadiargyl and may adjust guidelines based on new research findings .
Propiedades
IUPAC Name |
5-tert-butyl-3-(2,4-dichloro-5-prop-2-ynoxyphenyl)-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-5-6-21-12-8-11(9(16)7-10(12)17)19-14(20)22-13(18-19)15(2,3)4/h1,7-8H,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOODWOZJVJKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)O1)C2=CC(=C(C=C2Cl)Cl)OCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058085 | |
| Record name | Oxadiargyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxadiargyl | |
CAS RN |
39807-15-3 | |
| Record name | Oxadiargyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39807-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxadiargyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039807153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxadiargyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2,4-dichloro-5-(2-propynyloxy)phenyl]-5-(1,1-dimethylethyl)-1,3,4-oxadiazol-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXADIARGYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F33159G4WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



